N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a fluorophenyl group attached to an imidazo[1,2-a]pyridine core, which is further modified with methyl groups and a carboxamide functional group.
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or even DNA, and their role is typically to initiate or inhibit a biological process when the compound binds to them.
Mode of Action
The interaction between a compound and its targets can result in a variety of changes. For example, the compound might inhibit an enzyme’s activity, preventing it from carrying out its normal function, or it might activate a receptor, triggering a cascade of biochemical reactions .
Biochemical Pathways
Indole derivatives, which are structurally similar to the compound , have been found to affect a wide range of biochemical pathways. These include pathways involved in inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase activities .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a cancer cell’s growth pathway, the result might be slowed or stopped tumor growth .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. These factors can include pH, temperature, the presence of other compounds, and the specific characteristics of the biological environment where the compound is active .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide are largely determined by its interactions with various biomolecules. Indole derivatives, such as this compound, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have a broad impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that indole derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: The compound has potential applications in medicinal chemistry, where it could be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.
Comparison with Similar Compounds
N-(4-fluorophenyl)benzamide
Cyclopentanecarboxamide, N-(4-fluorophenyl)-
Cyclohexanecarboxamide, N-(4-fluorophenyl)-
Butanamide, N-(4-fluorophenyl)-
N-(4-fluorophenyl)acetamide
Uniqueness: N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide stands out due to its imidazo[1,2-a]pyridine core, which is not commonly found in other similar compounds. This structural feature may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10-7-8-20-14(9-10)18-11(2)15(20)16(21)19-13-5-3-12(17)4-6-13/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDVQXITLGWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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